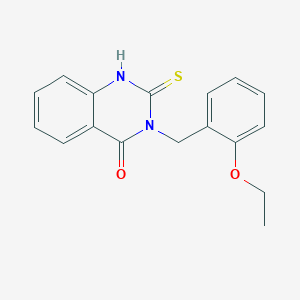![molecular formula C19H21N3O5 B10945232 N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10945232.png)
N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a cycloheptylidene group, a nitrophenoxy methyl group, and a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of cycloheptanone with hydrazine hydrate to form cycloheptylidene hydrazine. This intermediate is then reacted with 4-nitrophenoxy methyl furan-2-carboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted furohydrazides and nitro-oxidized derivatives.
Scientific Research Applications
N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE involves its interaction with various molecular targets. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furohydrazide moiety can also participate in binding interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: Known for its antimicrobial and antioxidant activities.
4-(2-Nitrophenoxy)benzamide: Studied for its potential as a deubiquitinase inhibitor.
Hexakis(4-nitrophenoxy)cyclotriphosphazene: Used as a flame retardant.
Uniqueness
N-CYCLOHEPTYLIDEN-5-[(4-NITROPHENOXY)METHYL]-2-FUROHYDRAZIDE is unique due to its combination of a cycloheptylidene group, a nitrophenoxy methyl group, and a furohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-5-[(4-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H21N3O5/c23-19(21-20-14-5-3-1-2-4-6-14)18-12-11-17(27-18)13-26-16-9-7-15(8-10-16)22(24)25/h7-12H,1-6,13H2,(H,21,23) |
InChI Key |
YHEMMHAMAFQNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10945156.png)
![4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B10945163.png)
![1-[2-(3,4-Dichlorophenyl)-1,3-thiazolidin-3-yl]-2-(2,4,6-trichlorophenoxy)ethanone](/img/structure/B10945173.png)
![(5E)-3-ethyl-5-[(1-methyl-1H-pyrazol-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10945174.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945176.png)
![(5Z)-3-cyclohexyl-5-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10945177.png)
![Methyl 2-{[5-bromo-2-(difluoromethoxy)benzoyl]amino}acetate](/img/structure/B10945180.png)

![methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10945186.png)
![2-{5-[(2-Chloro-5-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10945198.png)
![4-[(E)-(2-{5-[(pyridin-4-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol](/img/structure/B10945217.png)
![N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-5-chloro-2-methoxybenzenecarboximidamide](/img/structure/B10945219.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B10945221.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10945234.png)
